molecular formula C21H16FN3O4 B2821767 8-fluoro-2-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034267-71-3

8-fluoro-2-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2821767
CAS RN: 2034267-71-3
M. Wt: 393.374
InChI Key: MAPHMGIHMPKZPY-UHFFFAOYSA-N
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Description

The compound “8-fluoro-2-(7-methoxybenzofuran-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It contains several functional groups, including a methoxy group, a benzofuran ring, a carbonyl group, and a dipyridopyrimidinone ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzofuran ring and the dipyridopyrimidinone ring are likely to contribute significantly to the overall structure .

Scientific Research Applications

Fluorescent Imaging Agents

Research into fluorescent dipyrrinones has demonstrated the potential of these compounds as cholephilic fluorescence and 19F MRI imaging agents, particularly for probing liver and biliary metabolism. After intravenous injection in rats, these compounds were excreted rapidly and largely unchanged in bile, indicating their potential for liver imaging applications (Boiadjiev et al., 2006).

Antiviral Activities

A study on pyrimidine derivatives revealed their significant activity against human cytomegalovirus and hepatitis B virus, highlighting the potential of fluorine-substituted pyrimidines as antiviral agents. This research indicates the broader applicability of fluorinated pyrimidine compounds in antiviral therapy (Shortnacy-fowler et al., 1999).

Kinase Inhibition

Novel N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been synthesized and evaluated for their inhibitory potency against a range of protein kinases. These compounds have shown promise as dual inhibitors of CLK1 and DYRK1A kinases, which are relevant targets in various diseases, including cancer and neurological disorders. This research underscores the potential of fluorinated pyrimidine derivatives in developing new therapeutic agents for kinase-related diseases (Loidreau et al., 2013).

properties

IUPAC Name

13-fluoro-5-(7-methoxy-1-benzofuran-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O4/c1-28-16-4-2-3-12-9-17(29-19(12)16)21(27)24-8-7-15-14(11-24)20(26)25-10-13(22)5-6-18(25)23-15/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPHMGIHMPKZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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